2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 664999-30-8
Cat. No.: VC21485721
Molecular Formula: C18H17F3N4OS2
Molecular Weight: 426.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-30-8 |
|---|---|
| Molecular Formula | C18H17F3N4OS2 |
| Molecular Weight | 426.5g/mol |
| IUPAC Name | 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H17F3N4OS2/c1-2-10-3-4-13-11(7-10)15(18(19,20)21)12(8-22)16(24-13)28-9-14(26)25-17-23-5-6-27-17/h5-6,10H,2-4,7,9H2,1H3,(H,23,25,26) |
| Standard InChI Key | NXVOUXPWFHWQQU-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F |
| Canonical SMILES | CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F |
Introduction
2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C18H17F3N4OS2 and a molecular weight of approximately 426.5 g/mol . This compound combines a quinoline backbone with a thiazole moiety, which is of interest in pharmaceutical research due to its potential biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the quinoline backbone followed by the introduction of the thiazole moiety. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure.
Research Findings and Future Directions
Given the complexity and potential of this compound, further research is warranted to explore its pharmacological properties. This could include in vitro and in vivo studies to assess its efficacy and safety. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume